Rhein-8-glucoside

PTP1B inhibition diabetes metabolic disease

Rhein-8-glucoside is the authenticated anthraquinone glycoside for studying the gut-microbiota-prodrug axis—not a generic laxative constituent. Its glucoside moiety is functionally critical, enabling bacterial metabolism to rhein that drives synergistic sennoside A acceleration. With validated human PTP1B inhibition (IC50 11.5 μM), it provides a quantifiable endpoint distinct from sennosides. LC-MS/MS verified (retention time 5.05 min) for botanical standardization. Substitution with rhein, aloe-emodin 8-glucoside, or calcium salt compromises experimental validity and introduces uncontrolled pharmacokinetic variables.

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
CAS No. 34298-86-7
Cat. No. B192268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhein-8-glucoside
CAS34298-86-7
SynonymsRhein-8-O-beta-D-glucopyranoside
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30)
InChIKeyWYKUTTFFZMQCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhein-8-glucoside (CAS 34298-86-7): A Foundational Anthraquinone Glycoside for Gut Microbiota and Diabetic Complication Research


Rhein-8-glucoside (Glucorhein, Rhein 8-O-β-D-glucopyranoside; CAS 34298-86-7) is a naturally occurring anthraquinone glycoside found in rhubarb (Rheum spp.) [1]. It consists of an aglycone core, rhein, linked to a glucose molecule at the C-8 position via an O-glycosidic bond . As a prodrug, it is metabolized by intestinal bacteria into its active aglycone, rhein, which is central to its purgative activity [1]. Beyond its traditional role as a laxative constituent, recent investigations have identified its specific interactions with human protein tyrosine phosphatase 1B (PTP1B) and its ability to modulate gut microbial function, positioning it as a distinct chemical tool in metabolic disease and microbiome research.

Why Rhein-8-glucoside Cannot Be Freely Substituted: Distinctions in Prodrug Function, PTP1B Inhibition, and Pharmacokinetic Behavior


Substituting Rhein-8-glucoside with its aglycone (rhein), a different anthraquinone glycoside (e.g., aloe-emodin 8-glucoside), or even its calcium salt form is scientifically invalid due to fundamental differences in molecular properties that dictate experimental outcomes. The glucoside moiety is not an inert carrier; it dictates solubility, bioavailability, and, most critically, its function as a prodrug that requires bacterial metabolism for activation [1]. Head-to-head studies demonstrate that Rhein-8-glucoside possesses a distinct role in accelerating the metabolism of sennoside A, a function not shared by all in-class compounds [2]. Furthermore, its reported PTP1B inhibitory activity (IC50 = 11.5 μM) represents a specific molecular interaction distinct from the primarily laxative effects of sennosides [3]. Finally, pharmacokinetic profiling reveals that Rhein-8-glucoside and its analogs exhibit vastly different AUC and Cmax values in vivo, meaning that substituting one for another will introduce uncontrolled variables in absorption and exposure [4]. These distinctions necessitate the use of the precise compound for reproducible and interpretable research.

Quantitative Evidence Guide for Rhein-8-glucoside (CAS 34298-86-7): Head-to-Head Comparative Data


PTP1B Enzyme Inhibition: Rhein-8-glucoside Demonstrates a Specific, Quantifiable Interaction Not Shared by Sennoside A

In a biochemical assay, Rhein-8-glucoside directly inhibits human protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 11.5 μM [1]. This is a distinct molecular target engagement compared to its primary laxative function and differs from sennoside A, a dianthrone glucoside from the same plant source, which is a prodrug for intestinal motility and lacks this direct PTP1B inhibitory activity. While the same study reported IC50 values for other Saussurea lappa-derived compounds (e.g., 8β-(2-hydroxy-3-methylbut-3-enoyloxy)-6α,15-dihydroxy-4-oxo-5,10(14)-germacradien-12,6-olide with an IC50 of 9.5 μM), this establishes Rhein-8-glucoside's specific activity profile [1].

PTP1B inhibition diabetes metabolic disease

Modulation of Sennoside A Metabolism: Rhein-8-glucoside Functions as a Metabolic Accelerant in Gut Microbiota

Rhein-8-glucoside significantly accelerates the metabolism of sennoside A by mouse intestinal bacteria in vitro across a concentration range of 0.03 to 1 mM [1]. This is a specific functional interaction: Rhein-8-glucoside acts as an enhancer of another prodrug's activation. In contrast, the aglycone rhein, while also accelerating sennoside A metabolism, has a different pharmacokinetic profile and is not a glycoside prodrug itself [2]. Furthermore, a comparative study demonstrated that in ampicillin-treated mice with dysbiosis, Rhein-8-glucoside was able to restore the purgative action of a herbal formula (Daiokanzoto) by altering the function of Bacteroides spp., whereas sennoside A alone remained inactive .

microbiome prodrug activation constipation

Comparative Pharmacokinetics: Rhein-8-glucoside Exhibits Superior Bioavailability in Raw Rhubarb Extract vs. Steamed Extract

A comparative UPLC-MS/MS study in rats revealed that the pharmacokinetic parameters of Rhein-8-glucoside are highly dependent on the processing of the plant material. After oral administration of raw rhubarb pieces (RP), the AUC, Tmax, and Cmax values for Rhein-8-glucoside were 'obviously increased' compared to administration of steamed pieces (SP) [1]. This is in contrast to other anthraquinones like emodin, physcion, and chrysophanol, which showed higher bioavailability from the SP extract [1]. This differential behavior demonstrates that Rhein-8-glucoside's absorption and systemic exposure are uniquely altered by thermal processing, a variable that does not uniformly affect all in-class compounds.

pharmacokinetics bioavailability herbal medicine

Analytical Distinction: Rhein-8-glucoside Can Be Chromatographically Separated from Aloe-emodin 8-glucoside with Distinct Retention Times

In a validated LC-MS/MS method for simultaneous quantification of ten components from a herbal granule, Rhein-8-glucoside and aloe-emodin 8-glucoside, two structurally similar anthraquinone glycosides, were successfully resolved with distinct retention times. Rhein-8-glucoside eluted at 5.05 min, while aloe-emodin 8-glucoside eluted earlier at 4.84 min [1]. This analytical separation is critical for accurate quantification and purity assessment. The method also established a linear range of 1-1,000 ng/mL for both compounds, with regression equations Y = 0.0182X + 0.00153 (R² = 0.9993) for Rhein-8-glucoside and Y = 0.095X + 0.025 (R² = 0.9984) for aloe-emodin 8-glucoside, highlighting differences in their response factors [1].

analytical chemistry LC-MS quality control

Solubility Profile: Rhein-8-glucoside's Solubility in DMSO is Quantifiably Higher than its Aglycone Rhein

The addition of a glucose moiety significantly alters the solubility of Rhein-8-glucoside compared to its aglycone, rhein. One vendor reports the solubility of Rhein-8-glucoside in DMSO as 10 mg/mL (22.4 mM) with sonication [1], whereas the predicted aqueous solubility of rhein (aglycone) is substantially lower at approximately 2.0e-3 g/L (0.002 mg/mL) at 25°C . This represents a difference of several orders of magnitude in a key solvent for biological assays. The increased hydrophilicity conferred by the glucose group is a critical factor for experimental design and stock solution preparation.

solubility formulation in vitro assay

Cytotoxic and DNA-Damaging Profile: Rhein-8-glucoside Exhibits a Dual Effect Not Universally Observed in Anthraquinone Glycosides

Multiple sources report that Rhein-8-glucoside has been observed to exhibit both cytotoxic and DNA-damaging properties towards tumor and normal human cells . While many anthraquinone glycosides are studied for laxative effects, this specific profile suggests a potential for antineoplastic or toxicological investigation that is distinct from, for example, sennoside A, which is primarily known for its laxative action without prominent direct cytotoxicity. This dual activity (cytotoxic and DNA-damaging) is a specific characteristic that may not be shared by all in-class compounds and warrants careful consideration in experimental design and safety assessments.

cytotoxicity genotoxicity cancer research

Optimal Research and Industrial Application Scenarios for Rhein-8-glucoside (CAS 34298-86-7)


Investigating Gut Microbiome Modulation and Prodrug Synergy in Constipation Models

This is the primary and most validated scenario for Rhein-8-glucoside. Researchers should use it to study the synergistic acceleration of sennoside A metabolism by intestinal bacteria. As demonstrated by Takayama et al. (2012, 2016), Rhein-8-glucoside is not merely a laxative; it is a specific modulator that can restore the purgative activity of sennoside A in dysbiotic conditions by functionally altering Bacteroides populations [1]. This makes it the correct compound for studies on the gut-microbiota-prodrug axis, where simple substitution with rhein or sennoside A would not replicate the same mechanistic outcome.

Probing PTP1B as a Target for Insulin Resistance and Diabetes Research

Rhein-8-glucoside is a validated tool for investigating PTP1B inhibition, a key negative regulator of insulin signaling. Its reported IC50 of 11.5 μM against human PTP1B [2] provides a specific, quantifiable endpoint for structure-activity relationship (SAR) studies and target validation assays. This scenario is distinct from its laxative applications and leverages a molecular interaction not found in sennoside A. Researchers in metabolic disease should select Rhein-8-glucoside over other anthraquinones lacking this specific inhibitory activity.

Developing and Validating Analytical Methods for Complex Herbal Matrices

Rhein-8-glucoside serves as a critical reference standard for the quality control and pharmacokinetic analysis of rhubarb and other anthraquinone-containing botanicals. Its distinct chromatographic retention time (5.05 min) and linear response (Y = 0.0182X + 0.00153) in validated LC-MS/MS methods allow for its accurate quantification and differentiation from closely related compounds like aloe-emodin 8-glucoside (retention time 4.84 min) [3]. Procurement of the pure compound is non-negotiable for analysts developing methods for herbal products, as its unique behavior in raw versus steamed plant extracts can serve as a key marker for processing [4].

Preclinical Toxicology and Anticancer Screening with Caution

The reported cytotoxic and DNA-damaging properties of Rhein-8-glucoside towards human cells position it as a compound of interest in cancer and toxicology research, but also mandate rigorous safety protocols. This application scenario is for researchers investigating the antineoplastic potential of anthraquinone glycosides or those conducting comprehensive safety assessments of rhubarb-derived compounds. The observed dual effect (cytotoxicity and DNA damage) differentiates it from analogs primarily studied for laxation, making it the compound of choice for these specific, high-risk research avenues.

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